N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide
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Overview
Description
N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylpiperazine moiety linked to a butan-2-yl chain, which is further connected to a but-2-ynamide group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Moiety: The synthesis begins with the preparation of 4-phenylpiperazine by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Alkylation: The phenylpiperazine is then alkylated with 4-bromobutan-2-ol in the presence of a base such as potassium carbonate to form 4-(4-phenylpiperazin-1-yl)butan-2-ol.
Conversion to But-2-ynamide: The final step involves the conversion of 4-(4-phenylpiperazin-1-yl)butan-2-ol to this compound through a reaction with but-2-ynoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-ynamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the but-2-ynamide moiety.
Scientific Research Applications
N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and targets.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenylpiperazin-1-yl)butan-2-amine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-3-7-18(22)19-16(2)10-11-20-12-14-21(15-13-20)17-8-5-4-6-9-17/h4-6,8-9,16H,10-15H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJTZIPFNNCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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